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molecular formula C12H15NO B1299265 2-(Piperidin-1-yl)benzaldehyde CAS No. 34595-26-1

2-(Piperidin-1-yl)benzaldehyde

Cat. No. B1299265
M. Wt: 189.25 g/mol
InChI Key: SMABIQIPGVQEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582766B2

Procedure details

To a solution of the aldehyde 3a (20 g, 161.1 mmol) in dry DMF (160 mL), piperidine (19.1 mL, 193.4 mmol, 1.2 eq) and potassium carbonate (26.73 g, 193.4 mmol, 1.2 eq) were successively added. The suspension was heated at 130° C. for 3 h. The reaction mixture was then poured into cold water and acidified with citric acid up to pH 5. The aqueous layer was extracted 3X with EtOAc and the combined organic extract was successively washed with water, saturated NaHCO3 and brine. After drying the organic extract over MgSO4, filtration and concentration, the desired 2-piperidinobenzaldehyde 3b was isolated as a red oil (28.23 g, 92% yield).
[Compound]
Name
aldehyde
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
26.73 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7](=O)([O-])[O-].[K+].[K+].O.[C:14](O)(=O)[CH2:15][C:16]([CH2:21][C:22](O)=O)([C:18]([OH:20])=O)O>CN(C=O)C>[N:1]1([C:15]2[CH:14]=[CH:7][CH:22]=[CH:21][C:16]=2[CH:18]=[O:20])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
aldehyde
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
19.1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
26.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 3X with EtOAc
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
WASH
Type
WASH
Details
was successively washed with water, saturated NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
After drying the
EXTRACTION
Type
EXTRACTION
Details
organic extract over MgSO4, filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1=C(C=O)C=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 28.23 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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